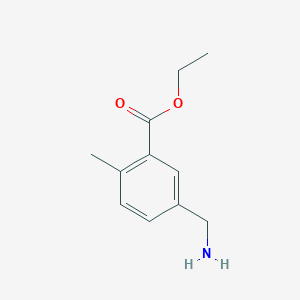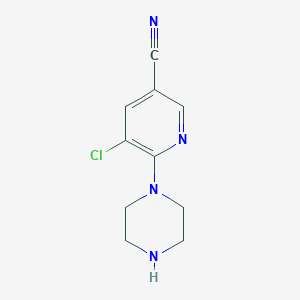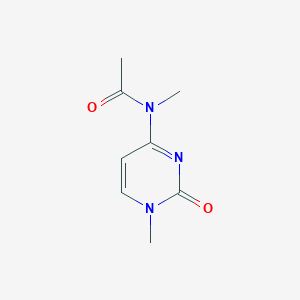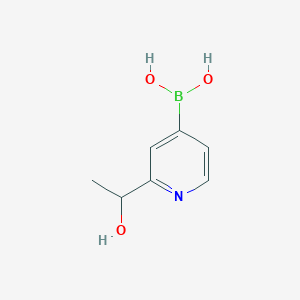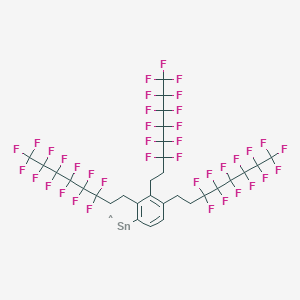
Tris(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)phenyltin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)phenyltin: is a complex organotin compound characterized by the presence of three 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl groups attached to a phenyltin core. This compound is notable for its unique chemical properties, particularly its high fluorine content, which imparts significant hydrophobicity and chemical stability.
Métodos De Preparación
The synthesis of Tris(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)phenyltin typically involves the reaction of phenyltin trichloride with 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl lithium or Grignard reagents. The reaction is carried out under an inert atmosphere, often using solvents such as tetrahydrofuran (THF) to facilitate the reaction. The general reaction scheme can be represented as follows:
PhSnCl3+3RLi→PhSnR3+3LiCl
where ( \text{R} ) represents the 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl group. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the high purity of the final product .
Análisis De Reacciones Químicas
Tris(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)phenyltin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of tin oxides and other by-products.
Substitution: The phenyl group can be substituted with other functional groups through reactions with appropriate reagents.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura, Stille, and Heck reactions, often facilitated by palladium catalysts.
Common reagents used in these reactions include halides, organometallic reagents, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Tris(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)phenyltin has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through coupling reactions.
Biology: The compound’s hydrophobic properties make it useful in the study of membrane proteins and other hydrophobic biomolecules.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its ability to interact with biological membranes.
Mecanismo De Acción
The mechanism of action of Tris(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)phenyltin involves its interaction with various molecular targets. The fluorinated groups impart significant hydrophobicity, allowing the compound to interact with hydrophobic regions of proteins and membranes. This interaction can alter the structure and function of these biomolecules, leading to various biological effects .
Comparación Con Compuestos Similares
Tris(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)phenyltin can be compared with other similar compounds such as:
- Tris(4-trifluoromethylphenyl)phosphine
- Tris(pentafluorophenyl)phosphine
- Tris(4-methoxyphenyl)phosphine
These compounds share similar structural features but differ in the specific functional groups attached to the central tin or phosphorus atom. The presence of the highly fluorinated groups in this compound imparts unique properties such as higher hydrophobicity and chemical stability, making it distinct from its analogs .
Propiedades
Fórmula molecular |
C30H14F39Sn |
|---|---|
Peso molecular |
1234.1 g/mol |
InChI |
InChI=1S/C30H14F39.Sn/c31-13(32,16(37,38)19(43,44)22(49,50)25(55,56)28(61,62)63)7-4-10-2-1-3-11(5-8-14(33,34)17(39,40)20(45,46)23(51,52)26(57,58)29(64,65)66)12(10)6-9-15(35,36)18(41,42)21(47,48)24(53,54)27(59,60)30(67,68)69;/h1-2H,4-9H2; |
Clave InChI |
CRDYKUQBKPHFNS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)[Sn] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


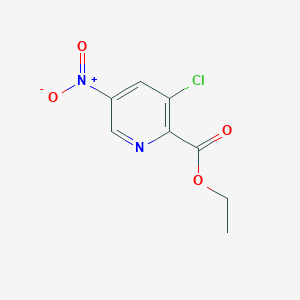
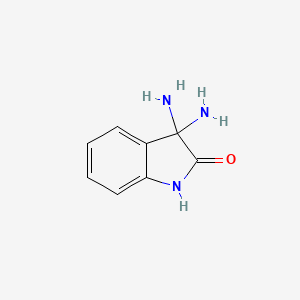

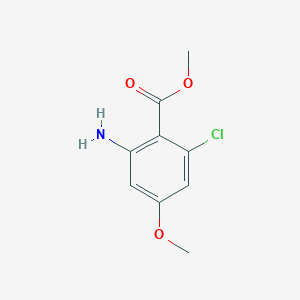
![(2S)-2-{[(benzyloxy)carbonyl]amino}-3-sulfanylpropanoic acid](/img/structure/B13116759.png)
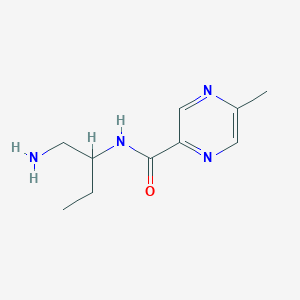
![tert-Butyl3-isopropyl-1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13116776.png)


![5,6-Dimethyl-2,3-dihydro-1H-benzo[d]imidazol-2-amine](/img/structure/B13116787.png)
